molecular formula C18H14BrN7O2 B10932820 6-bromo-N-(4-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}phenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

6-bromo-N-(4-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}phenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10932820
M. Wt: 440.3 g/mol
InChI Key: BZKMUGDFCYZEPF-UHFFFAOYSA-N
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Description

6-bromo-N-(4-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}phenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a bromine atom, a pyrazole ring, and a pyrimidine ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(4-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}phenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials

    Formation of Pyrazole Ring: The synthesis begins with the preparation of 1-methyl-1H-pyrazole-3-carboxylic acid, which is achieved through the cyclization of appropriate precursors under acidic conditions.

    Bromination: The bromine atom is introduced via electrophilic bromination using bromine or N-bromosuccinimide (NBS) in an organic solvent such as dichloromethane.

    Construction of Pyrazolo[1,5-a]pyrimidine Core: The final step involves the cyclization of the brominated intermediate with 4-aminobenzamide under basic conditions to form the pyrazolo[1,5-a]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-(4-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}phenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

6-bromo-N-(4-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}phenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 6-bromo-N-(4-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}phenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity or modulating its function. This can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-(4-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}phenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
  • 6-fluoro-N-(4-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}phenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Uniqueness

The presence of the bromine atom in 6-bromo-N-(4-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}phenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for forming halogen bonds. These properties can enhance its biological activity and make it a valuable compound for various applications.

Properties

Molecular Formula

C18H14BrN7O2

Molecular Weight

440.3 g/mol

IUPAC Name

6-bromo-N-[4-[(1-methylpyrazole-3-carbonyl)amino]phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C18H14BrN7O2/c1-25-7-6-14(23-25)17(27)21-12-2-4-13(5-3-12)22-18(28)15-8-16-20-9-11(19)10-26(16)24-15/h2-10H,1H3,(H,21,27)(H,22,28)

InChI Key

BZKMUGDFCYZEPF-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=NN4C=C(C=NC4=C3)Br

Origin of Product

United States

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